2-Chloro-6-fluoro-3-methoxybenzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-fluoro-3-methoxybenzaldehyde typically involves the chlorination and fluorination of methoxybenzaldehyde derivatives. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of a chlorine atom to the benzaldehyde ring.
Fluorination: Introduction of a fluorine atom to the benzaldehyde ring.
Methoxylation: Introduction of a methoxy group to the benzaldehyde ring.
Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-6-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Conversion to alcohols or other reduced products.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, leading to changes in cellular function and activity .
Comparison with Similar Compounds
2-Chloro-6-fluoro-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-fluoro-6-methoxybenzaldehyde: Similar structure but different positioning of the chlorine and fluorine atoms.
2-Fluoro-6-methoxybenzaldehyde: Lacks the chlorine atom, affecting its reactivity and applications.
6-Chloro-2-fluoro-3-methoxybenzaldehyde: Another positional isomer with different chemical properties.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJUPJLEUPNEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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